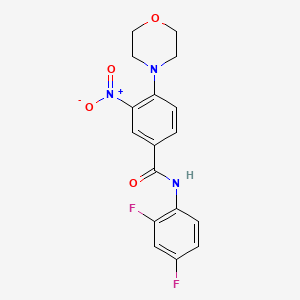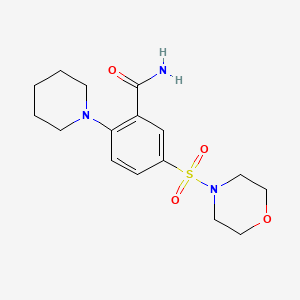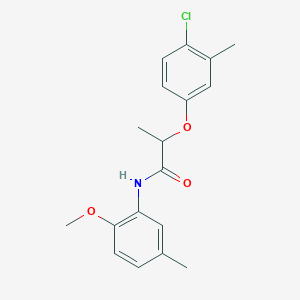![molecular formula C17H23NO3 B4399776 4-[(cycloheptylamino)carbonyl]phenyl propionate](/img/structure/B4399776.png)
4-[(cycloheptylamino)carbonyl]phenyl propionate
Übersicht
Beschreibung
4-[(Cycloheptylamino)carbonyl]phenyl propionate, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a derivative of the naturally occurring amino acid, glycine, and has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
4-[(cycloheptylamino)carbonyl]phenyl propionate works by binding to the N-methyl-D-aspartate (NMDA) receptor, which is a key player in the regulation of neuronal activity. By binding to this receptor, this compound can modulate the activity of neurons and alter the release of neurotransmitters. This mechanism of action has been shown to have a wide range of effects, including improving memory and learning, reducing anxiety and depression, and enhancing the efficacy of other drugs.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve memory and learning in animal models, reduce anxiety and depression, and enhance the efficacy of other drugs. This compound has also been shown to have anti-tumor properties and to enhance drug delivery to the brain. Additionally, this compound has been shown to modulate the activity of the blood-brain barrier, which could have implications for the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(cycloheptylamino)carbonyl]phenyl propionate is its versatility. It has been shown to have a wide range of applications in scientific research, and its mechanism of action is well understood. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers. However, there are also some limitations to the use of this compound in lab experiments. For example, its effects can be dose-dependent, which can make it difficult to control for in experiments. Additionally, there is a risk of toxicity at higher doses, which can limit its use in certain applications.
Zukünftige Richtungen
There are many future directions for research on 4-[(cycloheptylamino)carbonyl]phenyl propionate. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in understanding the molecular mechanisms of this compound's anti-tumor properties, which could lead to the development of new cancer therapies. Finally, there is interest in developing new derivatives of this compound that could have improved efficacy and reduced toxicity. Overall, this compound is a promising compound that has the potential to have a wide range of applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4-[(cycloheptylamino)carbonyl]phenyl propionate has been extensively studied for its potential use in scientific research. It has been shown to have a wide range of applications, including as a tool for studying the blood-brain barrier, as a potential treatment for neurological disorders, and as a means of enhancing drug delivery to the brain. This compound has also been studied for its potential use in cancer therapy, as it has been shown to have anti-tumor properties.
Eigenschaften
IUPAC Name |
[4-(cycloheptylcarbamoyl)phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-2-16(19)21-15-11-9-13(10-12-15)17(20)18-14-7-5-3-4-6-8-14/h9-12,14H,2-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWARZEVXECYXFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,3-dimethylphenyl)-2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4399699.png)

![2-[(3-chlorobenzyl)thio]-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B4399712.png)
![1-methyl-4-[3-(2-propoxyphenoxy)propyl]piperazine hydrochloride](/img/structure/B4399715.png)
![4-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-1,3-thiazol-2-amine](/img/structure/B4399727.png)
![4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}-2-methoxyphenyl acetate](/img/structure/B4399737.png)
![7-chloro-4-[4-(3-chloro-4-methylbenzoyl)-1-piperazinyl]quinoline](/img/structure/B4399750.png)

![4-{5-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4399762.png)
![1-benzyl-5-[(4-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B4399763.png)
![[4-({[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)phenyl]acetic acid](/img/structure/B4399767.png)

![1-{4-[3-(2,6-dimethyl-4-morpholinyl)propoxy]-3-methoxyphenyl}ethanone hydrochloride](/img/structure/B4399778.png)
![1-methyl-4-{2-[2-(3-nitrophenoxy)ethoxy]ethyl}piperazine hydrochloride](/img/structure/B4399797.png)